molecular formula C9H11NO B1442518 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one CAS No. 113880-81-2

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B1442518
CAS No.: 113880-81-2
M. Wt: 149.19 g/mol
InChI Key: SYCVQHYPPFTNAW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one (CAS RN: 113880-81-2) is a tricyclic pyrrole-based building block of significant interest in medicinal chemistry, particularly for the development of novel anti-proliferative agents. This compound serves as a key synthetic intermediate for a class of pyrrolo-cyclohepta-oxazoles, which have demonstrated potent and selective growth inhibitory effects against a panel of non-Hodgkin lymphoma cell lines, with IC50 values reaching the sub-micromolar range . Some derivatives originating from this scaffold exhibit activity by inhibiting tubulin polymerization at the colchicine binding site, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . The high selectivity towards cancer cells and low toxicity observed in human peripheral blood lymphocytes highlight the potential of research chemicals derived from this core structure . This product is provided for research applications only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling. Molecular Formula: C₉H₁₁NO . Molecular Weight: 149.19 g/mol .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCVQHYPPFTNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CNC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717682
Record name 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113880-81-2
Record name 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113880-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Routes

Multi-step Synthesis from Cycloheptane-1,3-dione

A widely used synthetic approach starts from commercially available cycloheptane-1,3-dione (compound 4) and proceeds through the following key steps:

Step Reagents/Conditions Description Yield (%)
1 DMFDMA (N,N-dimethylformamide dimethyl acetal), reflux, 1 h Conversion of cycloheptane-1,3-dione to enamino derivative (compound 5) 99
2 Phenylglycine or 3,4,5-trimethoxyphenylglycine, AcONa·3H2O, ethanol, reflux, 90 min Formation of intermediates 6a,b via condensation 80–82
3 Ac2O (acetic anhydride), Et3N (triethylamine), reflux, 30 min Cyclization to compounds 7a,b 53–73
4 Hydrolysis in 80% acetic acid / 37% HCl (1:12), 60 °C, 15 min Deacetylation to yield 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-ones 8a,b 75–81

This sequence efficiently constructs the bicyclic ketone framework with good overall yields.

Synthesis via Friedel–Crafts Acylation and Cyclization

Another method involves the preparation of ethyl 3-(4-methoxyphenyl)-8-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate (compound 8c) through:

Step Reagents/Conditions Description Yield (%)
1 3-(4-methoxyphenyl)acrylaldehyde (compound 9) + ethyl 2-azidoacetate Formation of ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (compound 10) 74
2 Friedel–Crafts acylation with glutaric anhydride and AlCl3, DCM, rt, 1 h then 24 h Formation of compound 11 60
3 Reduction of carbonyl at 2-position, followed by dehydration with trifluoroacetic anhydride Cyclization to compound 8c 60

Further basic hydrolysis and decarboxylation yield compound 8d, a decarboxylated derivative.

N-Substitution and Functionalization

The pyrrole nitrogen in 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one is amenable to alkylation or arylation via:

  • Treatment with sodium hydride (NaH) in DMF at 0 °C to room temperature.
  • Subsequent reaction with benzyl or other alkyl/aryl halides.

This method provides N-substituted derivatives (compounds 14a–z) with yields ranging from 60% to 98%.

Reaction Schemes Summary

Scheme Starting Material Key Reagents Product Yield (%)
1 Cycloheptane-1,3-dione (4) DMFDMA, phenylglycine, Ac2O, HCl/AcOH 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-ones (8a,b) 53–99 (stepwise)
2 3-(4-methoxyphenyl)acrylaldehyde (9) Ethyl 2-azidoacetate, AlCl3, glutaric anhydride, TFA anhydride Ethyl 3-(4-methoxyphenyl)-hexahydrocyclohepta[c]pyrrole-1-carboxylate (8c) 60–74
3 Compound 8a,b NaH, benzyl halides N-substituted derivatives (14 series) 60–98

Research Findings and Notes

  • The multi-step synthesis from cycloheptane-1,3-dione is robust and reproducible, offering a straightforward route to the bicyclic ketone scaffold.
  • Friedel–Crafts acylation is a key step for introducing the seven-membered ring fused to the pyrrole, especially when starting from substituted pyrrole esters.
  • N-substitution enhances the chemical diversity and potential biological activity of the compounds, with alkylation using sodium hydride and benzyl halides being a standard method.
  • Recent synthetic innovations include microwave-assisted reactions and one-pot procedures to improve yields and reduce reaction times, although these are less documented for this specific compound.
  • Functional group modifications on the pyrrole nitrogen and the carbocyclic ring have been shown to improve pharmacological properties in medicinal chemistry contexts.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield Range Notes
Enamino derivative route Cycloheptane-1,3-dione DMFDMA, phenylglycine, Ac2O, HCl/AcOH Reflux, 60 °C hydrolysis 53–99% (stepwise) Efficient, widely used
Friedel–Crafts acylation route 3-(4-methoxyphenyl)acrylaldehyde, ethyl 2-azidoacetate AlCl3, glutaric anhydride, TFA anhydride Room temp to reflux 60–74% Allows functionalization
N-Alkylation This compound NaH, benzyl halides 0 °C to RT, 1–12 h 60–98% Versatile for derivatives

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated analogs of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. A notable research project synthesized derivatives of 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one and evaluated their antiproliferative effects against a variety of cancer cell lines. The findings indicated that these derivatives exhibited potent growth inhibition with GI50 values in the nanomolar to low micromolar range across the NCI 60 cell line panel . Specifically, compounds derived from this scaffold showed promising results against lymphoma cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

1.2 Mechanism of Action

The mechanism by which these compounds exert their effects includes:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptosis : Activation of apoptotic pathways evidenced by mitochondrial depolarization and PARP cleavage.
  • Reactive Oxygen Species (ROS) Generation : Contributing to cellular stress and subsequent cell death .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new chemical entities with potential biological activities.

2.1 Synthesis of Derivatives

The compound has been utilized as a precursor for synthesizing more complex molecules such as pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles. The synthetic routes typically involve multi-step reactions where the tetrahydro compound is modified through acylation and reduction processes .

Material Science

While primarily studied for its biological properties, there is potential for applications in material science as well. The structural characteristics of this compound may allow it to be integrated into polymer matrices or used as a ligand in coordination chemistry.

  • Study on Antitumor Activity :
    • Researchers synthesized various derivatives from the tetrahydro compound and tested them against the NCI 60 cancer cell line panel.
    • Results showed significant inhibitory effects on several cancer types including lymphoma with IC50 values indicating strong efficacy.
  • Synthesis of New Compounds :
    • The compound was utilized to create novel pyrrole oxazole systems which demonstrated enhanced biological activity compared to parent compounds.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogues in TRPM2 Inhibition

The cyclohepta[c]pyrrol-4(2H)-one scaffold is structurally related to several TRPM2 inhibitors. Key analogues and their properties are summarized below:

Compound Name Substituents/Modifications IC₅₀ (μM) Key Features Reference
JNJ-28583113 (Ethyl derivative) - Trifluoromethylphenyl group
- Pyrazole ring
0.013 Most potent TRPM2 inhibitor; membrane-permeable but rapidly metabolized
H1 (Quinazolinone derivative) - Phenyl group at 3′-position of pyrazole 3.7–5.1 Lower potency compared to JNJ-28583113; lacks trifluoromethyl group
D9 (Naphthyl/Bromine derivative) - Naphthyl group
- Bromine at C8
3.7 Enhanced lipophilicity due to bromine; moderate activity
Target Compound (Base structure) - Ethoxy group at 8-position (derivative) N/A Parent scaffold; modifications (e.g., trifluoromethyl) enhance bioactivity

Key Observations :

  • JNJ-28583113 demonstrates the highest potency (IC₅₀ = 0.013 μM) among TRPM2 inhibitors, attributed to its trifluoromethylphenyl and pyrazole substituents, which enhance binding affinity . However, its rapid metabolism limits in vivo efficacy.
  • H1 and D9 , lacking the trifluoromethyl group, show reduced activity (IC₅₀ >3.7 μM), highlighting the critical role of electron-withdrawing substituents in TRPM2 inhibition .

Thiopyrano-Pyridinone Analogues

A structurally related compound, 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride (CAS: 1416439-36-5), replaces the pyrrolidone oxygen with sulfur.

Heterocyclic Derivatives with Coumarin/Pyrimidinone Moieties

Compounds like 4i and 4j () incorporate coumarin and pyrimidinone groups instead of the cyclohepta ring. These derivatives exhibit entirely different pharmacological profiles, targeting pathways unrelated to TRPM2. For example:

  • 4i: Contains a coumarin-linked pyrimidinone, likely influencing anticoagulant or anti-inflammatory pathways.
  • 4j: Features a thioxo-pyrimidinone group, which may enhance antioxidant activity .

Biological Activity

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one is a heterocyclic compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H11NO
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 113880-81-2
  • Purity : ≥97% .

The structure of this compound features a cycloheptane ring fused with a pyrrole moiety, contributing to its unique chemical behavior and biological interactions.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:

  • A derivative with a similar structure was evaluated for its cytotoxic activity against various human cancer cell lines including MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results indicated that while some derivatives exhibited moderate activity, others did not show significant cytotoxicity within tested concentration ranges .

The mechanism of action for compounds like this compound is thought to involve interference with specific cellular pathways:

  • Protein Kinase Inhibition : Some studies suggest that these compounds may inhibit protein kinases involved in cell cycle regulation. This inhibition can lead to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

  • Adding functional groups can enhance potency and selectivity against specific targets. For example, modifications that increase lipophilicity have been correlated with improved cellular uptake and efficacy .

Case Studies

Several case studies illustrate the biological effects of this compound:

  • Study on Anticancer Activity : In a study evaluating the anticancer effects of various derivatives of tetrahydrocyclohepta compounds, one derivative showed a significant reduction in cell viability at concentrations above 10 µM .
  • Combination Therapy : Another study investigated the effect of combining this compound with established anticancer agents like VX-809. The combination yielded an additive effect on cancer cell lines expressing mutant CFTR proteins .

Summary of Findings

Property Details
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
CAS Number113880-81-2
Anticancer ActivityModerate activity against MCF-7 and K-562 cells
Mechanism of ActionProtein kinase inhibition; G2/M phase arrest
Structural ModificationsInfluence potency and selectivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or functionalization of precursor scaffolds. For example, derivatives like 4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one are synthesized by reacting Grignard reagents with tetrahydrofuran (THF) under controlled temperatures (0°C to room temperature), followed by purification via silica gel chromatography . Key parameters include solvent choice (e.g., THF for solubility), stoichiometry of reagents, and reaction time. Typical yields range from 60–85%, with lower temperatures favoring selectivity.

Q. How is structural characterization performed for this compound, and what spectral data are diagnostic?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H-NMR : Signals between δ 2.24–3.41 ppm correspond to methylene (CH₂) groups in the tetrahydro ring system. Aromatic protons in substituted derivatives appear at δ 6.80–7.50 ppm .
  • ¹³C-NMR : Carbonyl groups (C=O) resonate at ~200–210 ppm, while sp³ carbons in the cycloheptane ring appear at 25–45 ppm .
  • Infrared (IR) spectroscopy confirms the carbonyl stretch (~1640–1680 cm⁻¹) and NH/OH stretches (3200–3450 cm⁻¹) in functionalized analogs .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) is standard . For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution. Recrystallization using ethanol or dichloromethane/hexane mixtures enhances purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the carbonyl group is a reactive site for nucleophilic attack due to its high electron deficiency (LUMO energy ~ -1.5 eV). Solvent effects (e.g., polarizable continuum models) refine stability predictions in aqueous or organic media .

Q. What strategies address regioselectivity challenges in functionalizing the pyrrolone ring?

  • Methodological Answer : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables selective substitution at the C-2 or C-3 positions. For example, introducing methyl or ethoxy groups at C-8 requires protecting the carbonyl with trimethylsilyl chloride prior to Grignard addition . Steric and electronic effects are mapped via Hammett plots to optimize substituent placement .

Q. How do structural modifications impact bioactivity, and what assays validate these effects?

  • Methodological Answer : Substitutions at the cycloheptane ring (e.g., halogenation or aryl groups) enhance binding to biological targets. For instance:

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) use fluorescence polarization to measure IC₅₀ values.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify EC₅₀ with dose-response curves .
  • Mechanistic studies : Western blotting confirms downstream protein expression (e.g., caspase-3 for apoptosis) .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example:

  • Deuterated solvent calibration : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm.
  • Dynamic NMR : Variable-temperature experiments (e.g., -40°C to 60°C) detect rotational barriers in substituents .
  • X-ray crystallography : Resolves ambiguity by providing absolute configuration data, as seen in analogs like 3-(4-chlorophenyl)-pyrazole derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one

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